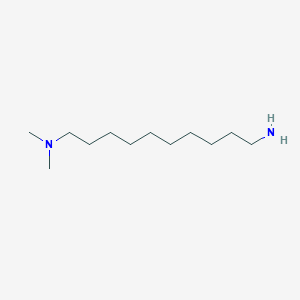
N-(4-Carboxyphenyl)isonicotinamide 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Carboxyphenyl)isonicotinamide 1-oxide is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of both a carboxyphenyl group and an isonicotinamide group, with an additional N-oxide functional group. These structural features contribute to its versatility and reactivity in different chemical environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Carboxyphenyl)isonicotinamide 1-oxide typically involves the functionalization of isonicotinamide with a carboxyphenyl group. One common method involves the reaction of isonicotinamide with 4-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide to introduce the N-oxide group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Carboxyphenyl)isonicotinamide 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The N-oxide group can participate in further oxidation reactions.
Reduction: The compound can be reduced to remove the N-oxide group.
Substitution: The carboxyphenyl and isonicotinamide groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the N-oxide group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the N-oxide group would yield N-(4-Carboxyphenyl)isonicotinamide, while substitution reactions could introduce various functional groups onto the carboxyphenyl or isonicotinamide moieties .
Wissenschaftliche Forschungsanwendungen
N-(4-Carboxyphenyl)isonicotinamide 1-oxide has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and inhibition mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of N-(4-Carboxyphenyl)isonicotinamide 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The carboxyphenyl and isonicotinamide groups can interact with enzymes or receptors, potentially modulating their activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Carboxyphenyl)isonicotinamide:
4-Carboxyphenyl isonicotinate: Similar structure but without the amide linkage, leading to different chemical properties.
Isonicotinamide N-oxide: Contains the N-oxide group but lacks the carboxyphenyl moiety, resulting in different reactivity and applications.
Uniqueness
N-(4-Carboxyphenyl)isonicotinamide 1-oxide is unique due to the presence of both the carboxyphenyl and isonicotinamide groups, along with the N-oxide functional group. This combination of features enhances its versatility and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
62834-16-6 |
|---|---|
Molekularformel |
C13H10N2O4 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
4-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-12(9-5-7-15(19)8-6-9)14-11-3-1-10(2-4-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |
InChI-Schlüssel |
MDBUUKNNYXYBSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=[N+](C=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12124445.png)



![5-Phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12124467.png)







![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B12124507.png)

